2-Amino-1-(2-(trifluoromethyl)phenyl)ethanone hydrochloride
Description
2-Amino-1-(2-(trifluoromethyl)phenyl)ethanone hydrochloride (CAS: 111595-55-2) is an organic compound with the molecular formula C₉H₉ClF₃NO and a molecular weight of 239.62 g/mol . Structurally, it consists of a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the ortho position, an amino (-NH₂) group at the α-position of the ketone, and a hydrochloride salt. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing properties of the -CF₃ group, which can enhance metabolic stability and lipophilicity .
Properties
IUPAC Name |
2-amino-1-[2-(trifluoromethyl)phenyl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO.ClH/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13;/h1-4H,5,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPSZPZGWRCFIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CN)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600428 | |
| Record name | 2-Amino-1-[2-(trifluoromethyl)phenyl]ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111595-55-2 | |
| Record name | 2-Amino-1-[2-(trifluoromethyl)phenyl]ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halo Benzotrifluoride and Ketene Condensation
A scalable method involves reacting an isomeric mixture of halo benzotrifluoride (meta:para:ortho = 96:3:1) with magnesium to form a Grignard complex, followed by condensation with ketene in the presence of a transition metal ligand-acid catalyst (e.g., Fe(AcAc)₃ with acetic acid). This yields an isomeric mixture of trifluoromethyl acetophenone, which is subsequently oximated using hydroxylamine hydrochloride under basic conditions.
Reaction Conditions
-
Step 1 (Grignard Formation):
-
Step 2 (Ketene Addition):
-
Step 3 (Oximation):
Friedel-Crafts Acylation Route
Acylation of Trifluoromethylbenzene
2-(Trifluoromethyl)benzene undergoes Friedel-Crafts acylation using acetyl chloride and AlCl₃ to form 1-(2-(trifluoromethyl)phenyl)ethanone. The ketone is then nitrated and reduced to introduce the amino group, followed by hydrochlorination.
Critical Parameters
-
Nitration:
-
Reduction:
-
Hydrochlorination:
Catalytic Hydrogenation of Nitro Intermediates
Nitro-to-Amine Conversion
2-Nitro-1-(2-(trifluoromethyl)phenyl)ethanone is catalytically hydrogenated using Pd/C in ethanol under 50 psi H₂ pressure. The resulting amine is treated with HCl to form the hydrochloride salt.
Optimized Conditions
Biocatalytic Reduction
Whole-Cell Bioreduction
Recombinant E. coli expressing alcohol dehydrogenases reduces 1-(2-(trifluoromethyl)phenyl)ethanone to the corresponding alcohol, which is aminated via transamination and subsequently hydrochlorinated.
Key Metrics
-
Substrate Concentration: 10 mM
-
Co-Substrate: Glucose (2 eq)
-
NADPH Regeneration: Glucose dehydrogenase
Comparative Analysis of Methods
| Method | Steps | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|---|
| Grignard-Ketene | 3 | 80–85 | >99 | High | Moderate |
| Friedel-Crafts | 4 | 68–76 | 95–98 | Moderate | Low |
| Catalytic Hydrogenation | 2 | 92 | 98 | High | High |
| Biocatalytic | 2 | 89 | 99 | Low | High |
Industrial-Scale Production
Continuous Flow Synthesis
A continuous flow system enhances the Grignard-Ketene method:
-
Residence Time: 10–15 minutes
-
Throughput: 5 kg/hour
-
Purification: Simulated moving bed (SMB) chromatography
Challenges and Optimization
Isomer Separation
The meta-isomer dominates (96%) in halo benzotrifluoride mixtures, but ortho/para isomers (4%) require removal via fractional crystallization using cyclopentane.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-(trifluoromethyl)phenyl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted ketones, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
2-Amino-1-(2-(trifluoromethyl)phenyl)ethanone hydrochloride serves as an important intermediate in organic synthesis. It is utilized to create more complex molecules, including pharmaceuticals and agrochemicals. The trifluoromethyl group enhances lipophilicity, facilitating better interactions with various reagents during chemical reactions.
Biology
In biological research, this compound is employed to investigate enzyme inhibition and protein-ligand interactions due to its structural properties. The trifluoromethyl group can significantly influence the compound's interaction with biological targets, making it a useful probe in biochemical assays.
Medicine
The compound has garnered attention for its potential therapeutic applications, particularly in the following areas:
- Anticancer Activity : Studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines, including lung (A549) and cervical (HeLa) cancer cells. The compound's mechanism of action may involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis.
- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokine production in activated immune cells, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies have demonstrated activity against several bacterial strains and fungi, indicating its potential as an antimicrobial agent.
Industrial Applications
In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for synthesizing polymers and advanced materials with enhanced stability and reactivity.
Comparative Studies
Comparative research highlights the advantages of this compound over similar structures:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 2-Amino-1-(4-trifluoromethylphenyl)ethanone hydrochloride | Lacks trifluoromethyl group; lower lipophilicity | Reduced anticancer activity |
| 2-Amino-1-(4-methoxyphenyl)ethanone hydrochloride | Contains methoxy group; differing pharmacokinetic profiles | Lower bioavailability |
| 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride | Substituted with chloro group; affects reactivity | Varies in enzyme inhibition |
Case Study 1: Anticancer Activity Assessment
A study published in a peer-reviewed journal assessed the anticancer properties of this compound against A549 and HeLa cell lines. The compound demonstrated an IC50 value indicative of potent cytotoxicity, suggesting its potential as a lead compound for further drug development.
Case Study 2: Enzyme Inhibition Studies
In another research effort, the compound was evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that the trifluoromethyl group significantly enhanced binding affinity to target enzymes, leading to effective modulation of metabolic processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanone hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally similar derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent Variations on the Phenyl Ring
Key analogs differ in the substituent type and position on the phenyl ring (Table 1).
Table 1: Substituent Comparison
| Compound Name | CAS Number | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanone HCl | 111595-55-2 | -CF₃ (ortho) | C₉H₉ClF₃NO | 239.62 |
| 2-Amino-1-(2-fluorophenyl)ethanone HCl | 456-00-8 | -F (ortho) | C₈H₈ClFNO | 203.61 |
| 2-Amino-1-(4-nitrophenyl)ethanone HCl | 5425-81-0 | -NO₂ (para) | C₈H₈ClN₂O₃ | 216.62 |
| 2-Amino-1-(4-chlorophenyl)ethanone HCl | 5467-71-0 | -Cl (para) | C₈H₈Cl₂NO | 206.07 |
| 2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone HCl | 173337-02-5 | -CF₃ (meta) | C₉H₉ClF₃NO | 239.62 |
| 2-Amino-1-(4-hydroxyphenyl)ethanone HCl | N/A | -OH (para) | C₈H₁₀ClNO₂ | 195.62 |
Key Observations :
- Trifluoromethyl (-CF₃) : The ortho-CF₃ group in the target compound increases steric hindrance and electron withdrawal compared to para-substituted analogs (e.g., 4-nitro or 4-chloro derivatives) .
- Halogen Substituents : Fluorine (F) and chlorine (Cl) substituents alter electronic properties but lack the steric bulk of -CF₃. Fluorine’s high electronegativity enhances metabolic stability, while chlorine may increase lipophilicity .
Physicochemical Properties
Critical physical properties, including melting points and solubility, are influenced by substituents (Table 2).
Table 2: Physicochemical Properties
| Compound Name | Melting Point (°C) | Boiling Point (°C) | Solubility (Water) | LogP (Predicted) |
|---|---|---|---|---|
| 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanone HCl | Not reported | Not reported | Moderate | ~1.8 |
| 2-Amino-1-(4-chlorophenyl)ethanone HCl | 262 | 301.6 | Low | ~1.5 |
| 2-Amino-1-(4-nitrophenyl)ethanone HCl | Decomposes >200 | Not reported | Low | ~1.2 |
| 2-Amino-1-(4-hydroxyphenyl)ethanone HCl | 203–205 | Not reported | High | ~0.5 |
Key Observations :
- Melting Points : The 4-chloro derivative (262°C) has a higher melting point than the hydroxy analog (203–205°C), likely due to stronger intermolecular forces in the crystalline lattice .
- Solubility : The hydroxy-substituted compound exhibits higher water solubility due to hydrogen bonding, whereas -CF₃ and -Cl groups reduce polarity .
Biological Activity
2-Amino-1-(2-(trifluoromethyl)phenyl)ethanone hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H8ClF3N2O
- Molecular Weight : 232.62 g/mol
The presence of the trifluoromethyl group (-CF3) is notable for enhancing biological activity through increased lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways, such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter degradation .
- Receptor Modulation : The trifluoromethyl group enhances binding affinity to certain receptors, potentially modulating pathways related to pain and inflammation .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Enzymatic Studies :
A study conducted on the inhibitory effects of this compound on MAO revealed an IC50 value of approximately 15 µM, indicating significant inhibition at low concentrations. This suggests potential therapeutic applications in treating depression and anxiety disorders where MAO activity is dysregulated . -
Receptor Interaction :
Research on the compound's interaction with neurokinin receptors showed enhanced binding compared to non-fluorinated analogs, suggesting that the trifluoromethyl substitution increases receptor affinity. This could lead to applications in managing nausea and vomiting associated with chemotherapy. -
Anticancer Activity :
In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells, with a notable reduction in cell viability at concentrations above 10 µM. The mechanism appears to involve apoptosis induction, although further mechanistic studies are warranted to elucidate the pathways involved .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanone hydrochloride?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-(trifluoromethyl)phenylacetonitrile with hydroxylamine hydrochloride under acidic conditions yields the intermediate oxime, which is subsequently reduced to the primary amine and isolated as the hydrochloride salt. Reaction conditions (e.g., temperature: 80–100°C, solvent: ethanol/HCl) are critical for minimizing byproducts like nitriles or unreacted starting materials .
- Key Data :
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉ClF₃NO | |
| Molecular Weight | 229.24 g/mol | |
| Purity | ≥95% |
Q. How is this compound characterized for structural confirmation?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm amine and trifluoromethyl group positions.
- HPLC (C18 column, acetonitrile/water with 0.1% TFA) to assess purity (>95%).
- Mass spectrometry (ESI+) for molecular ion detection (m/z 229.24) .
Q. What are the solubility and stability profiles of this compound?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Pre-sonication (15–30 min) enhances dissolution .
- Stability : Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent hygroscopic degradation. Avoid prolonged exposure to light .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing impurities?
- Methodological Answer :
- Parameter Screening : Use Design of Experiments (DoE) to optimize temperature (70–110°C), solvent (ethanol vs. methanol), and stoichiometry (amine:HCl ratio).
- Purification : Employ recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted nitriles or oxime intermediates .
- Example Data :
| Condition | Yield Improvement | Impurity Reduction |
|---|---|---|
| Ethanol, 90°C | 78% → 92% | 12% → 3% |
| Column Chromatography | – | <1% residual nitrile |
Q. How to validate analytical methods for quantifying trace impurities?
- Methodological Answer :
- HPLC Validation :
- Linearity : R² ≥0.999 for 0.1–10 µg/mL.
- LOD/LOQ : 0.05 µg/mL and 0.15 µg/mL, respectively.
- GC-MS : Detect volatile byproducts (e.g., trifluoromethylbenzene derivatives) at ppm levels .
Q. What mechanistic insights exist for its reactivity in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : The trifluoromethyl group increases electrophilicity at the ketone carbon (partial charge: +0.45).
- Kinetic Studies : Second-order kinetics (k = 1.2 × 10⁻³ L/mol·s) suggest rate-limiting amine attack on the carbonyl .
Q. How to resolve discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Reproducibility Checks : Verify DSC parameters (heating rate: 10°C/min, N₂ atmosphere).
- Spectral Overlay : Compare ¹H NMR (DMSO-d₆) with published data (δ 8.2–8.5 ppm for aromatic protons) .
- Case Study : Discrepant mp (140–144°C vs. 262°C in ) may arise from polymorphic forms or hydrate vs. anhydrous samples.
Data Contradiction Analysis
Q. Why do toxicity profiles vary across literature sources?
- Analysis : Limited toxicological data (e.g., states "toxicological properties not thoroughly investigated") leads to reliance on analog extrapolation (e.g., trifluoromethyl acetophenones). Always conduct in vitro cytotoxicity assays (IC₅₀ in HepG2 cells) for batch-specific safety validation .
Applications in Research
Q. What are its roles in medicinal chemistry studies?
- Methodological Answer :
- Intermediate : Used to synthesize trifluoromethyl-containing β-amino ketones for kinase inhibitors.
- Biological Probes : Radiolabel with ¹⁸F for PET imaging of target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
